

# Application Notes and Protocols: 2-Furfurylthio-3-methylpyrazine in the Tobacco Industry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Furfurylthio-3-methylpyrazine

Cat. No.: B3021441

[Get Quote](#)

## Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of **2-Furfurylthio-3-methylpyrazine** (FEMA No. 3189) as a flavorant in the tobacco industry. This guide details the compound's sensory profile, its strategic role in flavor development, detailed protocols for its application onto tobacco substrates, and robust analytical methodologies for its quantification. The information is synthesized from peer-reviewed literature, patents, and chemical databases to ensure scientific integrity and practical utility.

## Introduction: The Role of Pyrazines in Tobacco Flavor

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly influence the flavor and aroma of numerous consumer products, from roasted coffee and cocoa to tobacco. [1] They are typically formed during Maillard and Strecker degradation reactions at elevated temperatures, such as during the curing of tobacco leaf and the combustion process of smoking.[1] In the context of tobacco product design, pyrazine additives are intentionally used to enhance the sensory experience, particularly in "light" or "low-tar" cigarettes, where they compensate for reduced levels of tar and nicotine.[1][2][3] These compounds contribute characteristic "brown notes"—such as nutty, roasted, and cocoa-like flavors—making the smoke more palatable, masking harshness, and increasing overall product appeal.[1][3]

### 1.1 Compound Profile: 2-Furfurylthio-3-methylpyrazine

**2-Furfurylthio-3-methylpyrazine** is a potent aroma chemical known for its complex and desirable sensory characteristics. It is a key contributor to the aroma of roasted coffee. Its profile is often described as nutty, roasted, meaty, and sulfurous, with distinct coffee and sesame seed oil notes.<sup>[4]</sup> These attributes make it an exceptionally valuable ingredient for tobacco flavoring, capable of imparting a rich, roasted, and satisfying character to the smoke.

| Property          | Value                                             | Source                                 |
|-------------------|---------------------------------------------------|----------------------------------------|
| Chemical Name     | 2-((Furan-2-ylmethyl)thio)-3-methylpyrazine       | PubChem <sup>[5]</sup>                 |
| FEMA Number       | 3189                                              | The Good Scents Company <sup>[4]</sup> |
| CAS Number        | 65530-53-2                                        | The Good Scents Company <sup>[4]</sup> |
| Molecular Formula | C10H10N2OS                                        | PubChem <sup>[5]</sup>                 |
| Molecular Weight  | 206.27 g/mol                                      | PubChem <sup>[5]</sup>                 |
| Appearance        | Colorless to pale yellow liquid                   | PubChem <sup>[5]</sup>                 |
| Odor Profile      | Roasted coffee, nutty, sulfurous, meaty           | The Good Scents Company <sup>[4]</sup> |
| Solubility        | Soluble in alcohol; insoluble in water            | PubChem <sup>[5]</sup>                 |
| Regulatory Status | Generally Recognized as Safe (GRAS) for food use. | JECFA/WHO <sup>[5]</sup>               |

## Application in Tobacco Products: Rationale and Strategy

The primary function of **2-Furfurylthio-3-methylpyrazine** in tobacco is to act as a flavor enhancer and modifier. Its potent roasted and nutty notes are strategically employed to achieve several objectives:

- Flavor Enrichment: It adds depth and complexity to the tobacco blend, creating a richer, more aromatic smoke profile that is often perceived as higher quality.
- Masking Off-Notes: The strong roasted character can effectively mask the harshness or bitterness associated with raw tobacco or nicotine, resulting in a smoother sensory experience.<sup>[6]</sup>
- Synergy with Nicotine: Flavor cues from pyrazines can act synergistically with nicotine, creating a more rewarding experience for the user and reinforcing learned smoking behavior.<sup>[1][2]</sup>
- Customization of Blends: It allows flavorists to create signature flavor profiles for different brands, particularly to mimic the characteristics of Burley or flue-cured tobaccos.<sup>[2]</sup>

The compound is typically applied as part of a complex flavor formulation, known as a "casing" or "top dressing," which is applied to the tobacco leaf at various stages of processing.

## Protocol for Flavor Application

This section outlines a standardized laboratory-scale protocol for the application of **2-Furfurylthio-3-methylpyrazine** onto a tobacco substrate (e.g., cut rag tobacco). The causality behind experimental choices is explained to ensure adaptability and reproducibility.

### 3.1 Preparation of Flavoring Solution

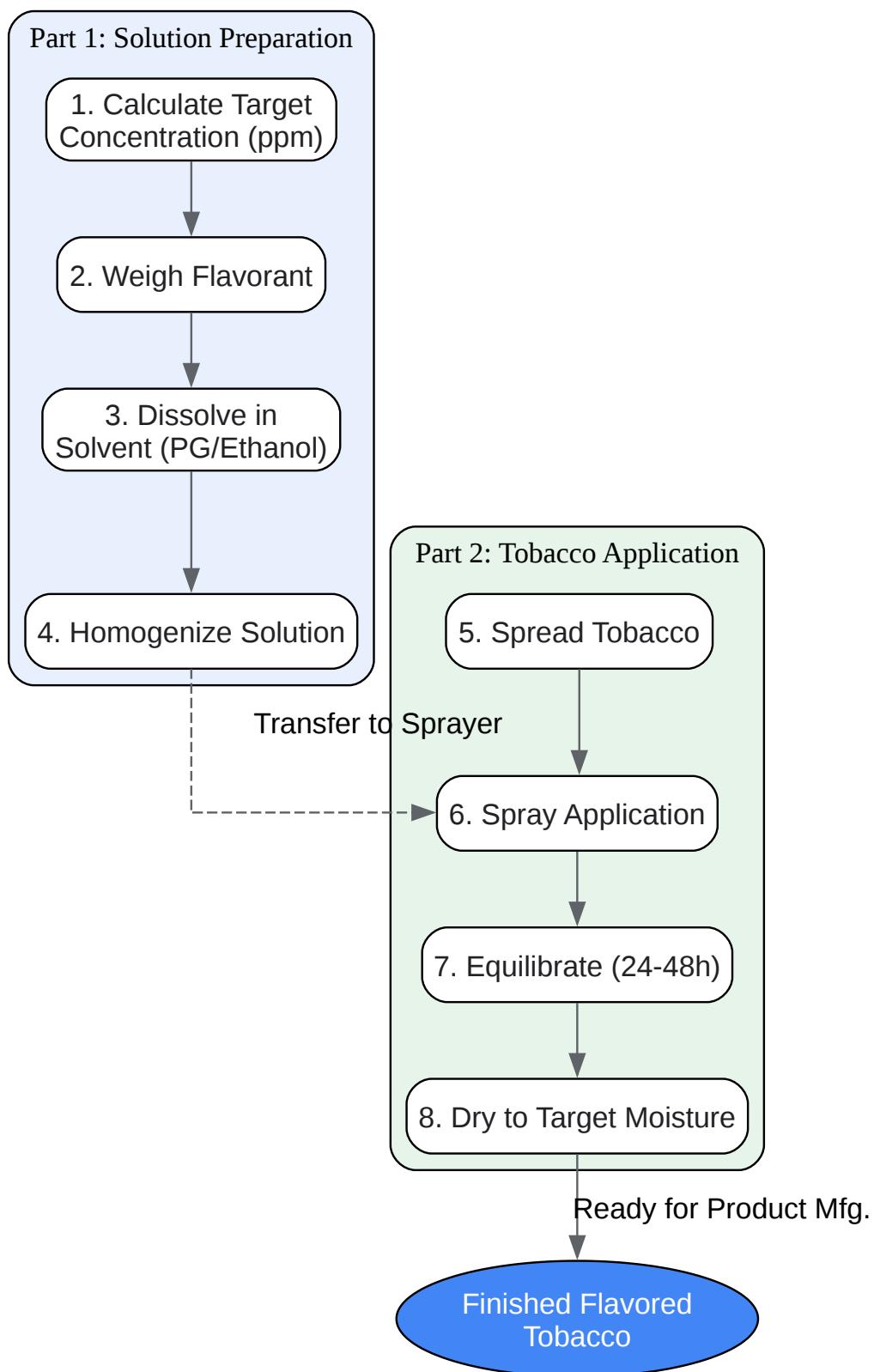
- Objective: To create a homogenous solution for uniform application.
- Materials:
  - **2-Furfurylthio-3-methylpyrazine** ( $\geq 97\%$  purity)
  - Solvent: Propylene Glycol (PG) or Ethanol (95%)
  - Volumetric flasks and pipettes
  - Magnetic stirrer and stir bar
- Rationale for Solvent Choice:

- Propylene Glycol (PG): A common humectant and flavor carrier in the tobacco industry. It is less volatile than ethanol, which helps in retaining the flavor on the tobacco leaf for a longer period. Its viscosity aids in adhesion to the leaf surface.
- Ethanol: A highly effective solvent for many organic flavor compounds. Its high volatility ensures that the solvent evaporates quickly after application, leaving the flavorant behind without contributing significantly to the final moisture content of the tobacco.

• Protocol:

- Determine the target concentration of **2-Furfurylthio-3-methylpyrazine** on the final tobacco product. A typical starting range for potent pyrazines is between 10 and 100 ppm ( $\mu\text{g/g}$ ) of the dry tobacco weight.
- Calculate the required mass of the flavorant and the volume of the solvent. For example, to prepare a 100 mL solution to treat 1 kg of tobacco at 50 ppm:
  - Required mass =  $1000 \text{ g tobacco} * 50 \mu\text{g/g} = 50,000 \mu\text{g} = 50 \text{ mg.}$

- Accurately weigh 50 mg of **2-Furfurylthio-3-methylpyrazine**.
- Transfer the weighed compound into a 100 mL volumetric flask.
- Add approximately 50 mL of the chosen solvent (PG or Ethanol) to the flask.
- Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the compound is completely dissolved.
- Once dissolved, add the solvent to the 100 mL mark.
- Stopper the flask and invert several times to ensure homogeneity.


### 3.2 Application to Tobacco Substrate

- Objective: To apply the flavoring solution evenly onto the cut tobacco.
- Methodology: The misting (spraying) method is most common for ensuring even distribution.

- Protocol:
  - Spread a known weight of cut tobacco (e.g., 100 g) evenly in a thin layer in a shallow tray or a rotating drum blender.
  - Transfer the prepared flavoring solution to a fine-mist spray bottle.
  - Spray the solution evenly over the tobacco while gently tumbling or mixing the tobacco leaves to ensure all surfaces are coated.[3][7]
  - The volume of solution applied should be controlled to achieve the target final concentration and to avoid oversaturation, which can impact the burn characteristics. A typical application rate is 1-5% of the tobacco weight.
  - After application, seal the container and allow the flavored tobacco to equilibrate for a minimum of 24-48 hours in a cool, dark place.[2][3] This "melding" period allows the flavor to fully absorb into the tobacco matrix.
  - Following equilibration, the tobacco may need to be dried to its optimal moisture content (typically 12-14%) before further processing or product manufacture.

## Workflow for Flavor Application

This diagram illustrates the key stages in applying **2-Furfurylthio-3-methylpyrazine** to tobacco.

[Click to download full resolution via product page](#)

Caption: Workflow from flavor solution preparation to final flavored tobacco.

# Analytical Protocol: Quantification by GC-MS

This protocol provides a validated method for the extraction and quantification of **2-Furfurylthio-3-methylpyrazine** from flavored tobacco using Gas Chromatography-Mass Spectrometry (GC-MS). The method is adapted from established procedures for analyzing pyrazines and other volatile compounds in tobacco and e-cigarette matrices.[6][8][9]

## 4.1 Sample Preparation and Extraction

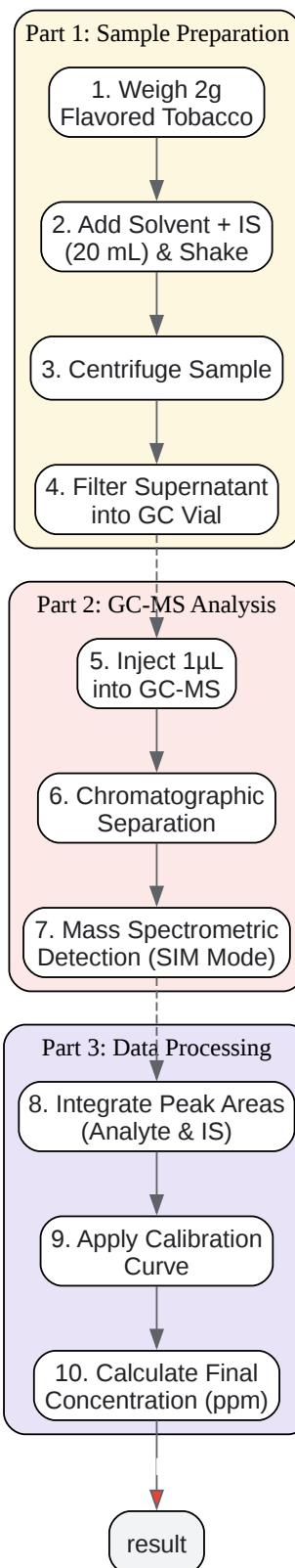
- Objective: To efficiently extract the target analyte from the complex tobacco matrix.
- Materials:
  - Flavored tobacco sample
  - Extraction Solvent: 2-Propanol or Dichloromethane (DCM) with an internal standard (e.g., d4-2,6-dimethylpyrazine at 1 µg/mL).
  - Centrifuge tubes (50 mL)
  - Rotary shaker or vortex mixer
  - Syringe filters (0.45 µm, PTFE)
  - GC vials
- Protocol:
  - Accurately weigh 2.0 g of the flavored tobacco sample into a 50 mL centrifuge tube.
  - Add 20 mL of the extraction solvent containing the internal standard.
  - Seal the tube and place it on a rotary shaker. Extract for 30 minutes at 120 rpm.[8]
  - After extraction, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid tobacco material.
  - Carefully collect the supernatant (the liquid extract).

- Filter the supernatant through a 0.45 µm PTFE syringe filter directly into a 2 mL GC vial.
- The sample is now ready for GC-MS analysis.

#### 4.2 GC-MS Instrumentation and Parameters

- Objective: To achieve chromatographic separation and mass spectrometric detection of the analyte.
- Rationale: GC is ideal for separating volatile and semi-volatile compounds like pyrazines. MS provides high sensitivity and selectivity for positive identification and quantification.
- Typical Parameters:

| Parameter        | Setting                                                                       | Rationale                                                                                                          |
|------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| GC System        | Agilent 7890B or equivalent                                                   | Standard, robust platform for this analysis.                                                                       |
| MS System        | Agilent 5977A MSD or equivalent                                               | Provides sensitive detection and mass confirmation.                                                                |
| Column           | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar                                   | A non-polar column suitable for a wide range of volatile and semi-volatile compounds.                              |
| Carrier Gas      | Helium at 1.3 mL/min                                                          | Inert carrier gas providing good chromatographic efficiency. <a href="#">[8]</a>                                   |
| Injection Volume | 1 µL, Splitless                                                               | Maximizes sensitivity for trace-level analysis. <a href="#">[8]</a>                                                |
| Injector Temp.   | 280 °C                                                                        | Ensures rapid volatilization of the analyte. <a href="#">[8]</a>                                                   |
| Oven Program     | 50°C (hold 2 min), ramp 6°C/min to 200°C, ramp 20°C/min to 310°C (hold 3 min) | A program designed to separate a wide range of flavor compounds based on boiling points. <a href="#">[8]</a>       |
| MS Source Temp.  | 230 °C                                                                        | Standard temperature for electron ionization.                                                                      |
| MS Quad Temp.    | 150 °C                                                                        | Standard temperature for the quadrupole.                                                                           |
| Ionization Mode  | Electron Ionization (EI), 70 eV                                               | Standard, robust ionization method creating reproducible fragmentation patterns.                                   |
| Acquisition Mode | Selected Ion Monitoring (SIM)                                                 | Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and internal standard. |
| Quantifier Ion   | m/z 206 (Molecular Ion)                                                       | Primary ion for quantification.                                                                                    |


|                |            |                                           |
|----------------|------------|-------------------------------------------|
| Qualifier Ions | m/z 97, 81 | Secondary ions for identity confirmation. |
|----------------|------------|-------------------------------------------|

#### 4.3 Calibration and Quantification

- Prepare a Calibration Curve: Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0  $\mu\text{g/mL}$ ) of **2-Furfurylthio-3-methylpyrazine** in the extraction solvent, each containing the fixed concentration of the internal standard.
- Analyze Standards and Samples: Inject the calibration standards followed by the prepared tobacco extracts.
- Data Processing: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the calibration curve.
- Calculate Concentration: Use the regression equation to calculate the concentration of **2-Furfurylthio-3-methylpyrazine** in the tobacco extracts. Convert this value back to ppm ( $\mu\text{g/g}$ ) in the original tobacco sample by accounting for the initial sample weight and extraction volume.

### Workflow for Analytical Quantification

This diagram outlines the process of quantifying the flavorant in a treated tobacco sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **2-Furfurylthio-3-methylpyrazine**.

## Safety and Regulatory Considerations

- GRAS Status: **2-Furfurylthio-3-methylpyrazine** is FEMA GRAS (No. 3189) for use in food, with the Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluding "no safety concern at current levels of intake when used as a flavouring agent."[\[5\]](#)
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the pure compound and its solutions. It should be handled in a well-ventilated area or fume hood.
- Combustion Products: A critical consideration for any tobacco additive is its potential to form harmful or carcinogenic compounds upon combustion.[\[10\]](#)[\[11\]](#) While pyrazines are naturally formed during smoking, the addition of synthetic pyrazines may alter the chemical profile of the smoke. It is incumbent upon the user to conduct further pyrolysis and smoke chemistry studies to assess the formation of any harmful and potentially harmful constituents (HPHCs) as a result of adding this specific flavorant.

## References

- Alpert, H. R., Agaku, I. T., & Connolly, G. N. (2016). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. *Tobacco control*, 25(4), 444–450. [\[Link\]](#)
- The Role of Pyrazines in Tobacco Cigarettes: Understanding Their Chemical Impact and Health Implications. [\[Link\]](#)
- Hookah.org. (2014). How to Add Extra Flavoring to Shisha Tobacco. [\[Link\]](#)
- Leaf Only. (n.d.). Naturally Enhancing the Flavor and Aroma of Whole Leaf Tobacco. [\[Link\]](#)
- Douwe Egberts. (1986). Process for flavoring tobacco. U.S.
- The Good Scents Company. (n.d.). 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine. [\[Link\]](#)
- The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [\[Link\]](#)
- El-Hellani, A., El-Hage, R., Baalbaki, R., Salman, R., Talih, S., Shihadeh, A., & Saliba, N. A. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. *Nicotine & tobacco research*, 20(8), 955–961. [\[Link\]](#)
- The Good Scents Company. (n.d.). 2-methyl-3(or 5 or 6)-(furfuryl thio) pyrazine. [\[Link\]](#)
- Alpert, H. R., Agaku, I. T., & Connolly, G. N. (2015). A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction. *PubMed Central*. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 2-Methyl-3-(furfurylthio)pyrazine.
- Altria Client Services LLC. (2019). Tobacco-derived flavorants. U.S.

- I. M. Panuke, et al. (1968). Process of imparting a popcorn-like flavor and aroma to foodstuffs and tobacco by incorporating pyrazine derivatives therein and the resulting products. U.S.
- Uchiyama, S., Ohta, K., Inaba, Y., & Kunugita, N. (2021). Analysis of furans and pyridines from new generation heated tobacco product in Japan. *Scientific reports*, 11(1), 18210. [\[Link\]](#)
- Wikipedia. (n.d.). List of additives in cigarettes. [\[Link\]](#)
- Sakuma, H., Kusama, M., Munakata, S., Ohsumi, T., & Sugawara, S. (1983). Gas Chromatographic Analysis of Cigarette Smoke by Trimethylsilylation Method. *Contributions to Tobacco Research*, 12(2), 63-71. [\[Link\]](#)
- Costa, G. N. S., Vasconcelos, B. G., de Moura, T. S. V., Martins, V. G., & Chiapetta, S. C. (2022). Trends in analytical methods for analysis of tobacco products: An Overview. *Revista Tec-Cen*, 15(1), 75-92. [\[Link\]](#)
- Bolling, A. K., et al. (2022). Review of industry reports on EU priority tobacco additives part A: Main outcomes and conclusions.
- Pervukhin, V. V. (2015). Letter: Comparison of pyridine and pyrazine derivatives distributions in exhaled breath and exhaled breath condensate after smoking. *European journal of mass spectrometry*, 21(6), 829-832. [\[Link\]](#)
- European Commission. (2016). Additives used in tobacco products. *Public Health*. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. A study of pyrazines in cigarettes and how additives might be used to enhance tobacco addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hookah.org [hookah.org]
- 3. leafonly.com [leafonly.com]
- 4. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2 [thegoodsentscompany.com]
- 5. 2-Methyl-3-(furfurylthio)pyrazine | C10H10N2OS | CID 101003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fate of pyrazines in the flavored liquids of e-cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brothersofbriar.com [brothersofbriar.com]

- 8. Analysis of furans and pyridines from new generation heated tobacco product in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. editora.univassouras.edu.br [editora.univassouras.edu.br]
- 10. List of additives in cigarettes - Wikipedia [en.wikipedia.org]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Furfurylthio-3-methylpyrazine in the Tobacco Industry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021441#application-of-2-furfurylthio-3-methylpyrazine-in-the-tobacco-industry]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)